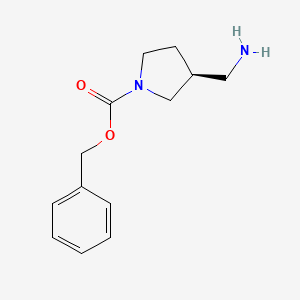

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZARJOZJFAOQF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine

Abstract

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine, formally known as Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral bifunctional molecule of significant interest in modern medicinal chemistry. Its structure, which combines a conformationally restricted pyrrolidine ring, a nucleophilic primary amine, and a stable, yet removable, N-protecting group, renders it a versatile building block for the synthesis of complex pharmaceutical agents. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional character and improve physicochemical properties of drug candidates[1][2]. This guide provides an in-depth analysis of the compound's chemical properties, synthesis, characterization, reactivity, and applications, designed for researchers and professionals in drug discovery and development.

Core Physicochemical and Structural Properties

This compound is a key chiral intermediate whose properties are defined by its distinct functional groups: the carbamate-protected secondary amine within the ring, the exocyclic primary amine, and the stereocenter at the C3 position. These features dictate its reactivity, solubility, and utility in synthesis.

| Property | Value | Reference |

| IUPAC Name | Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | [3] |

| Synonyms | This compound | [3] |

| CAS Number | 315717-77-2; 1217741-18-8 | [3][4] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][5] |

| Molecular Weight | 234.29 g/mol | [3][5] |

| Exact Mass | 234.1368 g/mol | [5] |

| Appearance | Colorless to tan liquid or oil | [6] |

| Boiling Point | 370.5 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C, under inert atmosphere | [7] |

Structural Considerations: The non-planar, five-membered pyrrolidine ring exists in a state of "pseudorotation," adopting various envelope and twist conformations. The substituents influence this conformational preference, which can be critical for achieving precise receptor-ligand binding[8]. The (S)-stereochemistry at the C3 position is fundamental to its application in asymmetric synthesis and for creating enantiomerically pure drug candidates that exhibit specific interactions with chiral biological targets[9].

Synthesis and Purification

The stereospecific synthesis of this compound is paramount to its utility. A common and reliable strategy begins with a readily available, enantiopure starting material from the chiral pool, such as L-glutamic acid. This approach ensures the desired (S)-stereochemistry is maintained throughout the synthesis.

The causality behind this synthetic route is based on established, high-yielding transformations. The initial cyclization and reduction form the core pyrrolidone ring. Carbamate protection of the ring nitrogen with Benzyl Chloroformate (Cbz-Cl) is chosen for its high stability during subsequent steps and its clean removal via hydrogenolysis. The conversion of the carboxylic acid to a primary amine is a critical step, often achieved via a Curtius, Hofmann, or Schmidt rearrangement, or more commonly through reduction of a nitrile or an amide intermediate.

Caption: A representative synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative amalgamation of standard organic chemistry procedures for achieving the target molecule from a related precursor, (S)-1-Cbz-3-hydroxypyrrolidine.

Step 1: Mesylation of (S)-1-Cbz-3-hydroxypyrrolidine

-

Dissolve (S)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an argon atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Azide Formation

-

Dissolve the crude mesylate from the previous step in anhydrous N,N-Dimethylformamide (DMF) (0.3 M).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. The SN2 reaction proceeds with an inversion of stereochemistry.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water (3-4 times) to remove DMF and excess azide.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude azide intermediate.

Step 3: Reduction to the Primary Amine

-

Dissolve the crude (R)-1-Cbz-3-azidopyrrolidine in tetrahydrofuran (THF) (0.2 M).

-

Add triphenylphosphine (1.1 eq) followed by water (2.0 eq) (Staudinger Reduction).

-

Stir the mixture at room temperature for 12 hours.

-

Alternatively, for a cleaner reduction, dissolve the azide in methanol and hydrogenate in the presence of 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) for 4 hours. Caution: Hydrogenolysis of the Cbz group can occur with prolonged reaction times or more active catalysts.

-

After the reaction is complete, remove the solvent (and filter the catalyst if using hydrogenation).

-

Purify the crude product using silica gel column chromatography (eluting with a gradient of DCM/Methanol with 1% NH₄OH) to yield the pure this compound. The addition of a base like ammonia to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A combination of NMR, IR, and mass spectrometry provides a complete analytical profile.

| Technique | Expected Observations |

| ¹H NMR | δ 7.30-7.45 ppm (m, 5H): Aromatic protons of the benzyl group. δ 5.15 ppm (s, 2H): Benzylic CH₂ protons of the Cbz group. δ 2.8-3.7 ppm (m, 5H): Complex, overlapping multiplets corresponding to the diastereotopic pyrrolidine ring protons (C2-H₂, C5-H₂, C4-H). δ 2.6-2.8 ppm (m, 2H): Protons of the exocyclic aminomethyl (CH₂-NH₂) group. δ 1.5-2.2 ppm (m, 3H): Pyrrolidine ring protons (C3-H, C4-H) and the broad singlet of the NH₂ protons. |

| ¹³C NMR | δ ~155 ppm: Carbamate carbonyl (C=O). δ ~137 ppm: Quaternary aromatic carbon of the benzyl group. δ ~128 ppm (multiple peaks): Aromatic CH carbons. δ ~67 ppm: Benzylic CH₂ of the Cbz group. δ ~44-55 ppm: Pyrrolidine ring carbons (C2, C5). δ ~45 ppm: Exocyclic aminomethyl carbon (CH₂-NH₂). δ ~30-40 ppm: Pyrrolidine ring carbons (C3, C4). |

| IR (Infrared) | 3300-3400 cm⁻¹: N-H stretching vibrations (primary amine). 3030 cm⁻¹: Aromatic C-H stretch. 2850-2960 cm⁻¹: Aliphatic C-H stretch (pyrrolidine ring). ~1690 cm⁻¹: C=O stretch of the carbamate. 1495, 1585 cm⁻¹: C=C stretching of the aromatic ring. |

| MS (ESI+) | m/z 235.1: [M+H]⁺ (Calculated for C₁₃H₁₉N₂O₂⁺: 235.1441). Key Fragments: Loss of benzyl group (m/z 91), loss of benzyloxycarbonyl group. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two nitrogen atoms. The Cbz-protected nitrogen is non-nucleophilic, allowing for selective functionalization of the exocyclic primary amine.

Key Reactions:

-

Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common step in building out molecular complexity.

-

Reductive Amination: It can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.

-

Nucleophilic Substitution: The amine can act as a nucleophile to open epoxides or displace leaving groups.

Deprotection: The Cbz group is reliably removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethanol). This reaction cleaves the benzylic C-O bond to release the free secondary amine, toluene, and carbon dioxide. This orthogonality is critical, as it leaves acid- or base-labile groups elsewhere in the molecule intact.

Caption: Selective acylation of the primary amine followed by Cbz deprotection.

Applications in Drug Discovery

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can enhance binding affinity, improve metabolic stability, and increase aqueous solubility compared to more lipophilic, aromatic systems.

-

Increased Fsp³ Character: Modern drug discovery emphasizes moving away from flat, aromatic molecules towards those with greater three-dimensional complexity (higher fraction of sp³-hybridized carbons). The pyrrolidine ring is an excellent scaffold for achieving this, which often leads to improved clinical success rates[1].

-

Chiral Scaffolding: As a chiral building block, it is used to synthesize enantiomerically pure drugs. This is critical as different enantiomers of a drug can have vastly different efficacy and safety profiles. For example, the (S)-stereoisomer of a compound may bind to a target receptor with high affinity, while the (R)-enantiomer is inactive or binds to an off-target protein, causing side effects[9].

-

Kinase Inhibitors: The aminopyrrolidine motif is a common feature in kinase inhibitors, where the primary amine can form a key hydrogen bond interaction within the ATP-binding site of the target kinase. The pyrrolidine ring serves to orient the amine and other substituents in a precise geometry for optimal binding[10].

-

GPCR Ligands and CNS Agents: The rigid structure of the pyrrolidine ring is useful for designing ligands for G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets, where conformational control is essential for selectivity and potency[8].

Safety and Handling

While a comprehensive toxicological profile is not publicly available, related aminopyrrolidine derivatives are classified as irritants.

-

Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation[11].

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[7].

References

- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]

- Google Patents. (2001). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.

-

PubChem. (n.d.). (S)-3-N-Boc-aminomethyl pyrrolidine. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). (S)-3-(Aminomethyl)-1-Boc-pyrrolidine, 95%. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ChemSrc. (n.d.). (R)-1-Cbz-3-(aminomethyl)pyrrolidine. Retrieved from [Link]

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

-

NIST. (n.d.). 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-. Retrieved from [Link]

-

ResearchGate. (2019). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. enamine.net [enamine.net]

- 3. 1217741-18-8_(R)-1-Cbz-3-(aminomethyl)pyrrolidineCAS号:1217741-18-8_(R)-1-Cbz-3-(aminomethyl)pyrrolidine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (S)-3-N-Boc-aminomethyl pyrrolidine | C10H20N2O2 | CID 1519426 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine

Topic: (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine CAS Number: 315717-77-2 For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Cornerstone Chiral Building Block

This compound is a pivotal chiral intermediate in modern medicinal chemistry. Its structure combines a stereodefined pyrrolidine ring, a versatile primary amine, and a stable, yet readily removable, carbobenzyloxy (Cbz) protecting group. The pyrrolidine scaffold is a "privileged" structure in drug discovery, frequently found in FDA-approved drugs due to its ability to explore three-dimensional chemical space effectively.[1] This non-planar, sp³-rich ring system often enhances binding affinity, selectivity, and pharmacokinetic properties such as aqueous solubility.[2][3]

The (S)-stereochemistry at the C3 position is critical, as biological targets like enzymes and receptors are chiral, leading to stereospecific interactions that dictate a drug candidate's efficacy and safety profile. This guide provides an in-depth examination of its synthesis, characterization, applications, and handling, designed to empower researchers in leveraging this high-value building block for the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The properties of this compound are summarized below. Note that experimental values can vary slightly based on purity and measurement conditions.

| Property | Value | Source |

| CAS Number | 315717-77-2 | - |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [4] |

| Molecular Weight | 234.29 g/mol | [4] |

| Appearance | Typically a colorless to pale yellow oil or liquid | - |

| Boiling Point | 370.5 ± 25.0 °C (Predicted) | [5] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa (Predicted) | 9.91 ± 0.29 (for the primary amine) | [5] |

| XLogP3 | 1.2 | [4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | [5] |

Spectroscopic Data (Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.30-7.40 (m, 5H, Ar-H), 5.13 (s, 2H, -CH₂-Ph), 3.20-3.70 (m, 4H, pyrrolidine ring protons), 2.70-2.90 (m, 2H, -CH₂-NH₂), 2.40-2.60 (m, 1H, pyrrolidine ring proton), 1.70-1.90 (m, 2H, pyrrolidine ring protons), 1.40 (br s, 2H, -NH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~155.0 (C=O), 137.0 (Ar-C), 128.5, 128.0, 127.9 (Ar-CH), 67.0 (-CH₂-Ph), 50.0, 46.5 (pyrrolidine N-CH₂), 45.0 (-CH₂-NH₂), 40.0 (pyrrolidine C3-CH), 30.0 (pyrrolidine C4-CH₂).

-

Mass Spec (ESI+): m/z 235.1 [M+H]⁺

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved from a readily available chiral starting material, such as (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid. The strategy involves the conversion of the carboxylic acid to a primary amine without racemization. A common and reliable method is the reduction of an intermediate carboxamide.

Synthesis Workflow

The following diagram outlines a robust, two-step synthetic pathway.

Caption: Synthetic pathway from carboxylic acid to the target amine.

Step-by-Step Experimental Protocol

Step 1: Amide Formation via Mixed Anhydride

-

Rationale: The mixed anhydride method using isobutyl chloroformate is a highly efficient way to activate the carboxylic acid at low temperatures, minimizing side reactions and preserving stereochemical integrity. N-Methylmorpholine (NMM) is used as a non-nucleophilic base to neutralize the HCl generated.

-

Dissolve (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of acid) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -15 °C using an appropriate cooling bath (e.g., salt-ice-acetone).

-

Add N-Methylmorpholine (NMM) (1.1 eq) dropwise, maintaining the internal temperature below -10 °C.

-

Slowly add isobutyl chloroformate (1.1 eq) dropwise. A white precipitate of NMM·HCl will form. Stir the resulting slurry for 30-45 minutes at -15 °C.

-

In a separate flask, prepare a solution of ammonium hydroxide (28-30%, ~5 eq). Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above -10 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-N-Cbz-pyrrolidine-3-carboxamide, which can often be used in the next step without further purification.

Step 2: Reduction of Amide to Primary Amine

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides directly to amines. Borane (BH₃·THF) is a milder alternative that also performs this transformation effectively. The choice depends on substrate tolerance and safety considerations.

-

Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude carboxamide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas.

-

After the addition, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC/LC-MS.

-

Cool the reaction back to 0 °C and carefully quench it by sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for generating a granular, easily filterable precipitate of aluminum salts.

-

Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol, often with 1% triethylamine to prevent streaking) to afford the pure this compound.

Analytical Characterization for Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemical integrity.

Caption: Quality control workflow for the final product.

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. The integration of the aromatic protons (~7.3 ppm) versus the benzylic protons (~5.1 ppm) should be in a 5:2 ratio. The presence of the primary amine is indicated by a broad singlet that is exchangeable with D₂O.

-

Mass Spectrometry: Verifies the molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent peak at m/z 235.1, corresponding to the protonated molecule [M+H]⁺.

-

Reverse-Phase HPLC: Determines chemical purity. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) and UV detection at ~214 nm and 254 nm. A purity of >98% is desirable for drug development applications.

-

Chiral HPLC: Confirms enantiomeric excess (e.e.). This is the most critical analysis to ensure stereochemical integrity. A specialized chiral column (e.g., Chiralpak® series) is required, using a mobile phase typically consisting of hexane/isopropanol with a small amount of an amine additive like diethylamine. The goal is an e.e. of >99%.

Application in Drug Discovery: Synthesis of a DPP-4 Inhibitor

This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes.[1] The pyrrolidine core serves as a scaffold that correctly orients the crucial primary amine for interaction with the active site of the DPP-4 enzyme.

The workflow below illustrates its incorporation into a generic DPP-4 inhibitor structure.

Caption: General scheme for synthesizing a DPP-4 inhibitor.

Mechanism Insight:

-

Amide Coupling: The primary amine of the title compound is nucleophilic and readily undergoes amide bond formation with an activated carboxylic acid (e.g., an acyl chloride or an active ester formed in situ with reagents like EDC/HOBt). This step attaches the pyrrolidine core to another part of the target molecule.

-

Cbz Deprotection: The Cbz group is a robust protecting group, stable to many reaction conditions. Its key advantage is its clean removal via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This process cleaves the benzylic C-O bond, releasing the free secondary amine of the pyrrolidine ring as well as toluene and CO₂, which are volatile and easily removed. This unmasks the pyrrolidine nitrogen for further functionalization.

Safety, Handling, and Storage

As a primary amine and organic compound, this compound requires careful handling. While a specific SDS for this exact CAS number is not widely published, data from closely related aminopyrrolidines provide a strong basis for safety protocols.[6][7]

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6]

-

Eye Protection: Use chemical safety goggles or a face shield.[7]

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

-

Handling and Storage:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperature is often room temperature or refrigerated (2-8 °C) under an inert atmosphere to prevent degradation.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[6]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6][7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately call a physician.[6][7]

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6][7]

-

References

- Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448. (Note: This reference describes related chiral pyrrolidine synthesis methodologies.)

- MSDS of (S)-3-n-boc-aminomethyl pyrrolidine. (2018).

- (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. MySkinRecipes Product Page.

- SAFETY DATA SHEET - (+/-)-1-Boc-3-aminopyrrolidine. Fisher Scientific.

- Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride. Sigma-Aldrich Product Page.

- SAFETY DATA SHEET - 1-Methylpyrrolidine. Fisher Scientific.

- Ramapanicker, R., et al. (2008). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.

- Li, H., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

- SAFETY DATA SHEET - (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. Sigma-Aldrich.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022).

- Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011). PubMed.

- Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. RSC Publishing.

- (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS 141774-68-7. BIOSYNCE Product Page.

- SAFETY DATA SHEET - 1-Methylpyrrolidine. Sigma-Aldrich.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.

- What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. X-MOL.

- Pyrrolidine Deriv

- Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- 3-(Aminomethyl)-1-N-Boc-pyrrolidine, CAS 270912-72-6. Santa Cruz Biotechnology.

Sources

- 1. enamine.net [enamine.net]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine: Properties, Synthesis, and Applications

Abstract

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a protected pyrrolidine ring with a primary amine, make it a valuable intermediate for synthesizing complex molecules with defined stereochemistry. This guide provides a comprehensive overview of its chemical identity, including its precise molecular weight, detailed physicochemical properties, a validated synthetic protocol, and its applications in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep technical understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

The precise characterization of a chemical entity is foundational to its successful application in synthesis and drug design. This compound, systematically named benzyl (S)-pyrrolidin-3-ylmethylcarbamate, is a derivative of the pyrrolidine scaffold, a five-membered nitrogen heterocycle prevalent in numerous FDA-approved drugs.[1][2] The "(S)" designation indicates the stereochemistry at the chiral center, while the "Cbz" (carboxybenzyl) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its unwanted reactivity during synthetic transformations.

1.1. Molecular Structure and Formula

-

Chemical Name: Benzyl (S)-pyrrolidin-3-ylmethylcarbamate

-

Common Synonyms: this compound, (S)-1-Cbz-3-(aminomethyl)pyrrolidine

-

Molecular Formula: C₁₃H₁₈N₂O₂

-

Molecular Weight: 234.29 g/mol

The structure features a pyrrolidine ring where the nitrogen atom is protected by a carboxybenzyl (Cbz) group. A primary aminomethyl group is attached at the C3 position, which possesses (S)-stereochemistry.

1.2. Key Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 234.29 g/mol | Calculated |

| CAS Number | 199095-63-5 | N/A |

| Appearance | Typically a solid | |

| Boiling Point | ~382.5 °C at 760 mmHg (estimated for a similar structure) | [3] |

| Solubility | Soluble in organic solvents like methanol, chloroform, and DMSO. | [4] |

| Storage Temperature | 2-8°C, sealed in a dry place. | [5][6] |

Synthesis and Purification

The reliable synthesis of enantiomerically pure this compound is critical for its use in drug discovery. A common and robust strategy involves starting from a commercially available chiral precursor, such as (S)-3-hydroxypyrrolidine, and proceeding through a series of well-established chemical transformations. This approach ensures the preservation of the desired stereochemistry.

2.1. Retrosynthetic Analysis & Strategy

The synthesis is designed to introduce the aminomethyl group with inversion of stereochemistry from a suitable precursor. A logical and field-proven approach starts from (S)-N-Boc-3-hydroxypyrrolidine. The hydroxyl group is a poor leaving group, so it must first be activated, typically by converting it to a sulfonate ester (e.g., mesylate or tosylate). This activated intermediate can then undergo an Sₙ2 reaction with a nitrogen nucleophile like sodium azide. The azide is subsequently reduced to the primary amine. Finally, the Boc protecting group is exchanged for a Cbz group. This multi-step sequence is a standard method for achieving the desired product with high enantiomeric purity.[7]

2.2. Detailed Experimental Protocol

This protocol outlines a representative synthesis starting from (R)-3-hydroxypyrrolidine hydrochloride, which, after activation and Sₙ2 reaction with an azide, will yield the (S)-amino configuration.

Step 1: N-Boc Protection and Mesylation

-

To a cooled (0-5°C) suspension of (R)-3-hydroxypyrrolidine hydrochloride (1 eq.) and a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) in methanol, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.[7]

-

Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in dichloromethane (DCM) and cool to 0°C. Add triethylamine (Et₃N, 2.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

-

Stir at 0°C for 1-2 hours. The causality here is critical: the low temperature controls the exothermic reaction and prevents side reactions.

-

Perform an aqueous workup by washing with cold water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate. This intermediate is often used directly in the next step.

Step 2: Azidation (Sₙ2 Reaction)

-

Dissolve the crude mesylate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3 eq.) and heat the mixture to 80-90°C. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement.

-

Monitor the reaction by TLC. This reaction proceeds with a complete inversion of stereochemistry at the C3 position, yielding the (S)-azide derivative.

-

After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain crude (S)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate.

Step 3: Reduction of Azide to Amine

-

Dissolve the crude azide in methanol or ethanol.

-

Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The hydrogenation reduces the azide to a primary amine.

-

Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to yield (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

Step 4: Cbz Protection

-

Dissolve the amine from Step 3 in a solvent like DCM.

-

Cool the solution to 0°C and add a base such as triethylamine (1.5 eq.).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.). The Cbz-Cl reacts with the primary amine to form the desired carbamate.

-

Stir for 2-4 hours, allowing the reaction to warm to room temperature.

-

Perform an aqueous workup, dry the organic layer, and concentrate.

-

Purify the final product, (S)-3-(N-Cbz-aminomethyl)-1-Boc-pyrrolidine, by column chromatography on silica gel.

Note: The final target compound in the prompt, this compound, implies the pyrrolidine nitrogen is Cbz-protected and the side-chain amine is free. The above protocol yields a different isomer. A more direct route to the title compound would involve protecting (S)-3-(aminomethyl)pyrrolidine directly.

2.3. Synthesis Workflow Diagram

Caption: A representative synthetic workflow for this compound.

Applications in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in over 20 FDA-approved drugs.[2][8] Its non-planar, three-dimensional structure allows for better exploration of pharmacophore space compared to flat aromatic rings.[1][9] this compound, as a chiral building block, provides medicinal chemists with a reliable tool to introduce this valuable motif with precise stereochemical control.

3.1. Role as a Chiral Building Block

This compound is primarily used as an intermediate in the synthesis of more complex molecules. The primary amine serves as a versatile handle for a variety of chemical reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

These reactions allow for the elaboration of the aminomethyl side chain, while the Cbz-protected pyrrolidine core provides a rigid scaffold. This is particularly useful in constructing ligands for proteins and enzymes where specific spatial arrangements are required for high-affinity binding. For instance, the general scaffold of (S)-3-aminopyrrolidine has been explored for the development of dual inhibitors of Abl and PI3K kinases for cancer therapy.[10]

3.2. Logical Application Diagram

Caption: Use of the title compound as a versatile scaffold in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Based on similar compounds, potential hazards may include skin, eye, and respiratory irritation.

Conclusion

This compound is a high-value chiral building block with a molecular weight of 234.29 g/mol . Its utility in medicinal chemistry is derived from its defined stereochemistry and the versatile reactivity of its primary amine and protected pyrrolidine nitrogen. The synthetic routes to this compound are well-established, allowing for its reliable production with high enantiomeric purity. As the demand for structurally complex and three-dimensional drug candidates continues to grow, the importance of such chiral intermediates in the pharmaceutical industry is poised to increase.

References

- A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications (RSC Publishing).

- Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate. PrepChem.com.

- 3-(Aminomethyl)-1-N-Boc-pyrrolidine, CAS 270912-72-6. Santa Cruz Biotechnology.

- (S)-3-(Boc-amino)pyrrolidine, ≥98.0% (TLC), CAS 122536-76-9. Sigma-Aldrich.

- (S)-3-Amino-1-Cbz-pyrrolidine Hydrochloride. Combi-Blocks.

- (S)-3-AMINO-1-CBZ-PYRROLIDINE, CAS 122536-72-5. ChemicalBook.

- (R)-3-N-Cbz-Aminopyrrolidine, CAS 879275-77-1. American Elements.

- (R)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride. CymitQuimica.

- Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed.

- Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office - EP 1138672 A1.

- Synthesis of Benzyl Isopropoxymethyl Carbamate. Organic Syntheses.

- Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.

- (S)-Benzyl (1-(2-aminoacetyl)pyrrolidin-3-yl)(ethyl)carbamate, CAS 1354008-94-8. Synblock.

- (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, CAS 1217634-53-1. BLDpharm.

- Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. PrepChem.com.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- 3-Aminopyrrolidine. PubChem.

- Pyrrolidine. Wikipedia.

- 1-N-CBZ-3-CYANO-PYRROLIDINE, CAS 188846-99-3. Guidechem.

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents - CN102531987A.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- 1-Boc-3-(aminomethyl)pyrrolidine, CAS 270912-72-6. Sigma-Aldrich.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. americanelements.com [americanelements.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 6. 1217634-53-1|(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride|BLDpharm [bldpharm.com]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in many FDA-approved drugs.[1] The precise stereochemistry and structural integrity of this intermediate are critical, as they directly impact the biological activity and safety of the final active pharmaceutical ingredient (API).[2] This technical guide provides a comprehensive, in-depth overview of the methodologies and analytical reasoning required for the unambiguous structure elucidation of this compound, with a focus on ensuring scientific integrity through self-validating protocols. The carbamate group, in this case, the Cbz (carboxybenzyl) group, serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its unwanted reactivity during synthetic transformations.[3][4]

The Imperative of Unambiguous Characterization

In the synthesis of chiral molecules, confirming the absolute configuration and ensuring high enantiomeric purity are paramount. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects.[2] Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control and regulatory compliance. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) to achieve a complete structural and stereochemical assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution.[5] A combination of one- and two-dimensional NMR experiments allows for the mapping of the carbon skeleton and the proton environments, providing definitive evidence of connectivity.

Sample Preparation Protocol

A standardized sample preparation is the first step towards acquiring high-quality, reproducible NMR data.

Protocol:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[6]

-

Ensure the sample is fully dissolved to avoid signal broadening. Gentle vortexing or sonication can be employed if necessary.

-

The choice of solvent is critical; CDCl₃ is often a good first choice for many organic molecules.[7]

1D NMR: ¹H and ¹³C Spectra

The initial 1D ¹H and ¹³C NMR spectra provide a fundamental overview of the proton and carbon environments within the molecule.[5]

-

¹H NMR Spectroscopy: This experiment provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, one would expect to see distinct signals for the aromatic protons of the Cbz group, the benzylic protons, and the protons of the pyrrolidine ring and the aminomethyl group.

-

¹³C NMR Spectroscopy: This spectrum reveals the number of different types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the pyrrolidine ring.

Table 1: Representative ¹H and ¹³C NMR Data for Cbz-Protected Amines and Pyrrolidine Derivatives

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |

| Cbz Aromatic Protons | ~7.35 (multiplet) | ~127-128, ~136 | Characteristic region for phenyl groups.[8] |

| Cbz Benzylic CH₂ | ~5.10 (singlet) | ~66 | Benzylic protons adjacent to an oxygen.[8] |

| Cbz Carbonyl (C=O) | - | ~156 | Typical chemical shift for a carbamate carbonyl.[8] |

| Pyrrolidine Ring Protons | ~1.5 - 3.8 (complex multiplets) | ~25 - 55 | Aliphatic region, with protons adjacent to nitrogen shifted downfield.[9] |

| Aminomethyl CH₂ | ~2.7 - 3.2 (multiplet) | ~40-45 | Aliphatic protons adjacent to a primary amine. |

| Pyrrolidine C3-H | ~2.0 - 2.5 (multiplet) | ~35-40 | Methine proton on the pyrrolidine ring. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR: COSY, HSQC, and HMBC for Unambiguous Connectivity

Two-dimensional NMR experiments are indispensable for assembling the molecular fragments identified in the 1D spectra.[10]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling).[11] It is invaluable for tracing the connectivity of protons within the pyrrolidine ring and the aminomethyl side chain.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH coupling).[12] This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH coupling). This is crucial for connecting the different spin systems identified by COSY. For instance, correlations from the benzylic protons of the Cbz group to the carbonyl carbon would confirm the carbamate linkage.

dot graph { layout=neato; node [shape=plaintext]; A [label="Workflow for NMR-Based Structure Elucidation"]; B [label="1D NMR Acquisition (¹H, ¹³C)"]; C [label="Initial Fragment Identification"]; D [label="2D NMR Acquisition (COSY, HSQC, HMBC)"]; E [label="Establish Connectivity"]; F [label="Complete Structure Assignment"]; A -- B; B -- C; C -- D; D -- E; E -- F; } caption: "Workflow for NMR-Based Structure Elucidation"

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; H_benzyl [label="H_benzyl"]; C_carbonyl [label="C_carbonyl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_pyrrolidine [label="H_pyrrolidine"]; C_pyrrolidine [label="C_pyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"]; H_aminomethyl [label="H_aminomethyl"]; C_aminomethyl [label="C_aminomethyl", fillcolor="#34A853", fontcolor="#FFFFFF"];

// HSQC Correlations (Direct) H_benzyl -- C_carbonyl [style=dashed, color="#5F6368", label="HMBC"]; H_pyrrolidine -- C_pyrrolidine [style=solid, label="HSQC"]; H_aminomethyl -- C_aminomethyl [style=solid, label="HSQC"];

// COSY Correlations H_pyrrolidine -- H_aminomethyl [style=dotted, color="#EA4335", label="COSY"];

// HMBC Correlations H_pyrrolidine -- C_aminomethyl [style=dashed, color="#5F6368", label="HMBC"]; H_aminomethyl -- C_pyrrolidine [style=dashed, color="#5F6368", label="HMBC"]; } caption: "Key 2D NMR Correlations"

II. Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose. Fragmentation patterns observed in the mass spectrum can also provide structural information that corroborates the NMR data. For Cbz-protected amines, a characteristic fragmentation is the loss of the benzyl group or the entire Cbz moiety.[8]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI-TOF mass spectrometer.

-

Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

The expected exact mass for C₁₂H₁₆N₂O₂ is 220.1212. The observed mass from HRMS should be within a few parts per million (ppm) of this value.

III. Chiral High-Performance Liquid Chromatography (HPLC): Determination of Enantiomeric Purity

While NMR in an achiral solvent cannot distinguish between enantiomers, chiral HPLC is a robust and widely used technique for separating and quantifying them.[2][6] This is the definitive method for determining the enantiomeric excess (ee) of the (S)-enantiomer.

Method Development Considerations

The development of a successful chiral separation method often involves screening different chiral stationary phases (CSPs) and mobile phases. For compounds like this compound, polysaccharide-based CSPs are often a good starting point. Since the compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary for sensitive detection, or a universal detector like a Corona Charged Aerosol Detector (CAD) can be used.[13]

Protocol: General Chiral HPLC Method

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) or a mass spectrometer.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject a racemic standard to determine the retention times of both the (S) and (R) enantiomers. Then, inject the sample of interest to determine the peak areas for each enantiomer.

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated using the following formula:[2]

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where Area(S) and Area(R) are the integrated peak areas of the (S) and (R) enantiomers, respectively.

dot graph { rankdir=LR; node [shape=box, style=rounded]; A [label="Synthesis of this compound"]; B [label="Crude Product"]; C [label="Purification"]; D [label="Purified Product"]; E [label="Structure & Purity Analysis"]; F [label="NMR (¹H, ¹³C, COSY, HSQC, HMBC)"]; G [label="MS (HRMS)"]; H [label="Chiral HPLC"]; I [label="Structure Confirmed"]; J [label="Molecular Weight Confirmed"]; K [label="Enantiomeric Purity Determined"]; A -> B; B -> C; C -> D; D -> E; E -> {F, G, H}; F -> I; G -> J; H -> K; } caption: "Overall Analytical Workflow"

Conclusion

The comprehensive structure elucidation of this compound requires a synergistic application of advanced analytical techniques. Through the logical and systematic application of 1D and 2D NMR spectroscopy, the molecular connectivity can be definitively established. High-resolution mass spectrometry provides orthogonal confirmation of the elemental composition. Finally, chiral HPLC is the gold standard for quantifying the enantiomeric purity, a critical parameter for any chiral intermediate destined for pharmaceutical applications. By adhering to these rigorous, self-validating protocols, researchers and drug development professionals can ensure the highest level of scientific integrity and confidence in the quality of their materials.

References

- BenchChem. (2025). Application Notes and Protocols for the Structural Analysis of Pyrrolidine-Containing Natural Products using NMR: A Case Study on the.

- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

-

Beretta, G., Vistoli, G., Caneva, E., Anselmi, C., & Maffei Facino, R. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456–459. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.

-

Wiley SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Chem-Station. (2014). Carbamate Protective Groups. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. rsc.org [rsc.org]

- 10. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of novel therapeutic agents. Its constrained pyrrolidine scaffold and the primary amine functionality at the 3-position make it a crucial component for introducing specific spatial arrangements and interaction points in drug candidates. This in-depth technical guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization of the final product. The presented methodology emphasizes safety, efficiency, and reproducibility, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Pyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring system is a privileged scaffold in drug design, appearing in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its three-dimensional structure provides a rigid framework that can pre-organize appended functional groups, leading to enhanced binding affinity and selectivity for biological targets. The specific stereochemistry of substituents on the pyrrolidine ring is often critical for pharmacological activity. The (S)-enantiomer of 3-aminomethyl-pyrrolidine derivatives, in particular, has been identified as a key structural motif in a variety of therapeutic areas, including as inhibitors of enzymes and as ligands for receptors. The Cbz (carboxybenzyl) protecting group on the pyrrolidine nitrogen is a commonly employed strategy to mask the secondary amine during synthetic transformations, allowing for selective manipulation of the primary amine at the 3-position.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available starting material, (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.[3] This strategy leverages the pre-existing chirality of the starting material, obviating the need for a potentially challenging asymmetric synthesis or chiral resolution. The synthetic pathway involves two key transformations: amide formation followed by amide reduction .

2.1. Rationale for the Synthetic Route

The choice of (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid as the starting material is advantageous due to its commercial availability and the presence of orthogonal protecting groups (Boc and the carboxylic acid). This allows for selective functionalization. The conversion of the carboxylic acid to a primary amide is a straightforward and high-yielding reaction. Subsequent reduction of the amide to the corresponding amine is a well-established transformation in organic synthesis.[4][5][6] Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly employed for this purpose, known for its efficacy in reducing amides to amines.[6][7]

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Lithium aluminum hydride is a highly reactive and pyrophoric reagent; it should be handled with extreme caution under an inert atmosphere.

3.1. Synthesis of (S)-tert-butyl 3-(aminocarbonyl)pyrrolidine-1-carboxylate

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | 215.25 | 10.0 g | 46.45 |

| Oxalyl chloride | 126.93 | 4.8 mL | 55.74 |

| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | - |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Ammonium hydroxide (28-30%) | - | 50 mL | - |

Procedure:

-

To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (10.0 g, 46.45 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add two drops of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (4.8 mL, 55.74 mmol) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The reaction mixture is then slowly added to a cooled (0 °C) and vigorously stirred solution of ammonium hydroxide (50 mL).

-

Stir the resulting biphasic mixture for 1 hour at room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-tert-butyl 3-(aminocarbonyl)pyrrolidine-1-carboxylate as a white solid.

3.2. Synthesis of (S)-3-Aminomethyl-1-N-Boc-pyrrolidine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-tert-butyl 3-(aminocarbonyl)pyrrolidine-1-carboxylate | 214.26 | 8.0 g | 37.33 |

| Lithium aluminum hydride (LiAlH4) | 37.95 | 2.83 g | 74.66 |

| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |

| Sodium sulfate decahydrate | - | q.s. | - |

Procedure:

-

To a suspension of lithium aluminum hydride (2.83 g, 74.66 mmol) in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere, add a solution of (S)-tert-butyl 3-(aminocarbonyl)pyrrolidine-1-carboxylate (8.0 g, 37.33 mmol) in anhydrous tetrahydrofuran (50 mL) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (3 mL), 15% aqueous sodium hydroxide (3 mL), and water (9 mL).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with tetrahydrofuran.

-

Concentrate the filtrate under reduced pressure to yield (S)-3-Aminomethyl-1-N-Boc-pyrrolidine as a colorless oil, which can be used in the next step without further purification.

3.3. Synthesis of (S)-3-(Aminomethyl)pyrrolidin-1-ium chloride

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-3-Aminomethyl-1-N-Boc-pyrrolidine | 200.28 | 7.0 g | 34.94 |

| 4 M HCl in 1,4-Dioxane | - | 50 mL | - |

| Diethyl ether | - | 100 mL | - |

Procedure:

-

Dissolve (S)-3-Aminomethyl-1-N-Boc-pyrrolidine (7.0 g, 34.94 mmol) in 4 M HCl in 1,4-dioxane (50 mL) at 0 °C.

-

Stir the solution at room temperature for 2 hours.

-

Add diethyl ether (100 mL) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford (S)-3-(Aminomethyl)pyrrolidin-1-ium chloride as a white solid.

3.4. Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-3-(Aminomethyl)pyrrolidin-1-ium chloride | 136.62 | 4.5 g | 32.94 |

| Benzyl chloroformate (Cbz-Cl) | 170.59 | 5.1 mL | 36.23 |

| Triethylamine | 101.19 | 10 mL | 71.63 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Suspend (S)-3-(Aminomethyl)pyrrolidin-1-ium chloride (4.5 g, 32.94 mmol) in dichloromethane (100 mL).

-

Cool the suspension to 0 °C and add triethylamine (10 mL, 71.63 mmol).

-

Slowly add benzyl chloroformate (5.1 mL, 36.23 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield this compound as a pale yellow oil.

Characterization of this compound

A comprehensive characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity. The following analytical techniques are recommended:

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the pyrrolidine ring protons, the aminomethyl protons, and the Cbz protecting group protons. The integration of these peaks should be consistent with the molecular structure. |

| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the structure of the molecule. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) corresponding to the molecular weight of the product (C₁₃H₁₈N₂O₂, MW = 234.30 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the carbamate, and the aromatic C-H stretches of the benzyl group. |

| Chiral High-Performance Liquid Chromatography (HPLC) | To confirm the enantiomeric purity of the final product, chiral HPLC analysis should be performed. The chromatogram should show a single major peak corresponding to the (S)-enantiomer. |

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.39 – 7.29 (m, 5H), 5.13 (s, 2H), 3.65 – 3.55 (m, 1H), 3.52 – 3.40 (m, 2H), 3.25 – 3.15 (m, 1H), 2.80 – 2.65 (m, 2H), 2.30 – 2.15 (m, 1H), 2.05 – 1.90 (m, 1H), 1.65 – 1.50 (m, 1H), 1.35 (br s, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 154.8, 136.9, 128.5, 128.0, 127.8, 66.8, 53.5, 46.5, 46.0, 44.2, 30.5.

-

MS (ESI): m/z 235.1 [M+H]⁺.

Conclusion

This technical guide has outlined a robust and efficient synthesis of this compound, a key chiral building block for drug discovery. The described methodology, starting from a commercially available chiral precursor, provides a reliable route to the target molecule in good overall yield. The detailed experimental protocols and characterization data serve as a valuable resource for researchers and scientists, enabling the consistent and high-quality production of this important intermediate for the development of novel therapeutics.

References

-

Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448. [Link]

-

Wikipedia. (n.d.). Amide reduction. Retrieved January 17, 2026, from [Link]

-

Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Cordova, A., et al. (2006). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 71(26), 9972–9975. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved January 17, 2026, from [Link]

-

ChemHelp ASAP. (2020, March 20). Amide reduction & amine synthesis [Video]. YouTube. [Link]

-

Reddy, K. L., et al. (2007). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (27), 2844–2846. [Link]

-

Huang, P., et al. (2008). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 51(16), 4948–4956. [Link]

-

Issabayeva, G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]

-

Wang, W., et al. (2013). Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. Organic & Biomolecular Chemistry, 11(38), 6551–6554. [Link]

- Hoffmann-La Roche. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

MySkinRecipes. (n.d.). 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Ohtani, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2828. [Link]

-

PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

BuyersGuideChem. (n.d.). (S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid suppliers and producers. Retrieved January 17, 2026, from [Link]

Sources

- 1. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amide reduction - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Characterization of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine Solubility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including absorption, distribution, and overall bioavailability.[1][2][3] (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is a chiral synthetic intermediate, featuring a pyrrolidine scaffold common in medicinal chemistry.[4] Its structure, which combines a lipophilic benzyloxycarbonyl (Cbz) protecting group with a basic aminomethyl side chain, presents a unique solubility profile that is highly dependent on environmental conditions such as pH and solvent polarity. This technical guide provides a comprehensive framework for the systematic evaluation of this compound's solubility. It moves beyond mere data reporting to elucidate the underlying principles and provide robust, validated experimental protocols for determining both kinetic and thermodynamic solubility. This document is designed to empower researchers to generate high-quality, reproducible solubility data essential for informed decision-making in the drug discovery and development pipeline.

Introduction: The Imperative of Solubility in Drug Discovery

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. Early-stage assessment of ADMET (absorption, distribution, metabolism, elimination, and toxicity) properties is crucial to de-risk projects and focus resources on candidates with the highest probability of success.[5] Among these properties, aqueous solubility is a foundational pillar. A compound must be in solution to be absorbed and to interact with its biological target.[3] Poor solubility can lead to a host of development challenges, including low bioavailability, variable in vivo performance, and difficulties in formulation.[1][3]

This compound serves as a pertinent case study. Its molecular architecture presents a duality:

-

The Pyrrolidine Core: A five-membered saturated heterocycle, the pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, valued for its three-dimensional structure.[4]

-

The Cbz Protecting Group: The benzyloxycarbonyl group is a large, non-polar moiety that significantly increases the lipophilicity of the molecule, generally decreasing aqueous solubility.[6]

-

The Aminomethyl Group: The primary amine introduces a basic center (predicted pKa ≈ 9.5) that can be protonated.[7] This ionization potential is the key to modulating aqueous solubility through pH manipulation.

This guide will detail the theoretical considerations and practical methodologies for thoroughly characterizing the solubility of this compound and others with similar structural features.

Theoretical Framework: Predicting and Understanding Solubility Behavior

Before embarking on experimental work, a theoretical assessment of the molecule's properties provides a predictive framework and guides experimental design.

Physicochemical Properties and Their Influence

The solubility of this compound is a direct consequence of the interplay between its different structural components.

| Property | Structural Feature | Predicted Impact on Solubility | Rationale |

| Lipophilicity | Cbz group (benzyl ring) | Decreases aqueous solubility. Increases organic solvent solubility. | The large, non-polar aromatic ring is hydrophobic and disfavors interaction with polar water molecules. |

| Basicity / Ionization | Aminomethyl group | Increases aqueous solubility at acidic pH. | The amine's lone pair of electrons can accept a proton, forming a charged ammonium salt (R-NH3+), which is significantly more polar and water-soluble than the neutral form.[8][9][10] |

| Hydrogen Bonding | Amine (-NH2) and Carbonyl (C=O) | Increases aqueous solubility. | The amine group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen is an acceptor. These interactions with water molecules facilitate dissolution.[8][9] |

| Molecular Weight | ~248.3 g/mol | Moderate | While not excessively large, the molecular weight contributes to the overall solid-state forces (crystal lattice energy) that must be overcome for dissolution. |

The Critical Role of pH

For an ionizable compound like this, pH is the most powerful lever for controlling aqueous solubility. The relationship is governed by the Henderson-Hasselbalch equation. The amine group will be predominantly in its charged, water-soluble, protonated form at pH values significantly below its pKa (~9.5). Conversely, at pH values above the pKa, the uncharged, less soluble, free base form will dominate. This pH-dependent solubility is critical for predicting how the compound will behave in different parts of the gastrointestinal tract, which ranges from highly acidic (stomach, pH 1.5-3.5) to near-neutral (intestine, pH 6.0-7.4).

Experimental Design: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two primary types of solubility measurements, as they provide different information and are applicable at different stages of drug development.[1][11][12]

-

Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[1][13][14] It is a high-throughput method used in early discovery to quickly flag compounds with potential issues.[1][15] However, it often overestimates the true solubility due to the formation of supersaturated solutions.[16]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material after an extended period.[1][11][12] This "gold standard" measurement is more time-consuming but provides the definitive solubility value required for later-stage development and formulation.[11][12]

The logical workflow is to use high-throughput kinetic assays for initial screening and then confirm the solubility of promising candidates using the more rigorous thermodynamic shake-flask method.

Caption: Logical workflow for solubility assessment in drug discovery.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these detailed steps, including the specified quality control measures, ensures the generation of trustworthy and reproducible data, in line with the principles of ICH Q6B guidelines which emphasize the need for defined test procedures and acceptance criteria.[17][18][19]

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)